molecular formula C21H22N2O3 B2775785 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one CAS No. 881786-53-4

1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one

Cat. No.: B2775785
CAS No.: 881786-53-4
M. Wt: 350.418
InChI Key: LKZDSLACTLASDZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidin-2-one ring, a 1,2,3,4-tetrahydroisoquinoline moiety, and a 4-methoxyphenyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The 1,2,3,4-tetrahydroisoquinoline moiety is often synthesized through reductive amination of appropriate precursors, followed by further functionalization to introduce the carbonyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., alkyl halides) are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery and development.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context and application, but it generally involves the modulation of biochemical pathways.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share structural similarities with the tetrahydroisoquinoline moiety.

  • Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one rings are structurally related.

  • 4-Methoxyphenyl derivatives: Other compounds containing the 4-methoxyphenyl group are also comparable.

Uniqueness: 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-19-8-6-18(7-9-19)23-14-17(12-20(23)24)21(25)22-11-10-15-4-2-3-5-16(15)13-22/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDSLACTLASDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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